Bromotrifluoromethane

Description

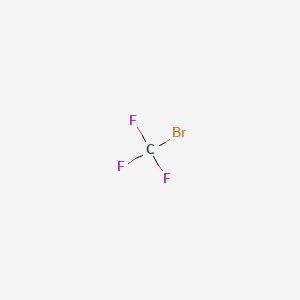

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bromo(trifluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrF3/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCQBQGAPKAMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrF3 | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026415 | |

| Record name | Bromotrifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromotrifluoromethane appears as a colorless, odorless gas at room conditions Shipped as a liquid confined under its own vapor pressure. Noncombustible. Nontoxic but can asphyxiate by the displacement of air. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor, Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless, odorless gas., Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, bromotrifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluorobromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIFLUOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/592 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trifluorobromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0634.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-72 °F at 760 mmHg (NIOSH, 2023), -57.8 °C @ 760 mm Hg, -58 °C, -72 °F | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIFLUOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/592 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trifluorobromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0634.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.03 % (NIOSH, 2023), Sol in chloroform, 0.03% in water, Solubility in water: none, 0.03% | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trifluorobromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0634.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5800 g/ml @ 20 °C (liq), Critical volume: 200 cu m/mol; critical density: 0.745 g/cu cm; specific heat of liquid: 0.208 cal/g at 25 °C; specific heat of vapor: 0.112 cal/g at 25 °C and 1 atm., Relative density (water = 1): 1.5, 5.14(relative gas density) | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trifluorobromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0634.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.14 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3.8 (AIR= 1), Relative vapor density (air = 1): 5.1, 5.14 | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIFLUOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/592 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), 1.22X10+4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1434, >1 atm | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIFLUOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/592 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trifluorobromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0634.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas [Note: Shipped as a liquefied compressed gas.] | |

CAS No. |

75-63-8 | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromotrifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotrifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromotrifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromotrifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52231LCA7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIFLUOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/592 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, bromotrifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-267 °F (NIOSH, 2023), -172 °C, -168 °C, -267 °F | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0837 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIFLUOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/592 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trifluorobromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0634.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

CBrF3 chemical properties and reactivity profile

An In-depth Technical Guide on the Chemical Properties and Reactivity Profile of Bromotrifluoromethane (CBrF3)

Introduction

This compound, commonly known by its chemical formula CBrF3, is an organic halide. It is also recognized by various trade names and code numbers, including Halon 1301, Freon 13B1, and BTM.[1] Historically, it was widely utilized as an effective gaseous fire suppression agent, particularly in protecting valuable assets such as aircraft, mainframe computers, and telecommunications centers.[2] Its application stemmed from its effectiveness and low toxicity compared to other agents like bromochloromethane.[1] However, due to its significant impact on stratospheric ozone depletion, its use has been largely phased out under international agreements. CBrF3 is a man-made substance and a major contributor of bromine to the Earth's stratosphere.[3] This guide provides a comprehensive overview of the chemical properties and reactivity profile of CBrF3 for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless, odorless gas under standard conditions.[4][5] It is typically shipped as a liquefied compressed gas under its own vapor pressure.[4] While it is considered non-combustible and has low toxicity, it can act as an asphyxiant by displacing air.[4][5] Direct contact with the liquid form can cause frostbite due to rapid evaporative cooling.[4]

Table 1: Physical and Chemical Properties of CBrF3

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Halon 1301, Trifluorobromomethane, Freon 13B1, R 13B1 | [1][2][6] |

| Molecular Formula | CBrF3 | [2][4] |

| Molar Mass | 148.91 g/mol | [2][4][7] |

| Appearance | Colorless gas | [2][4] |

| Odor | Odorless | [1][4] |

| Density (liquid) | 1.538 g/cm³ at -58 °C | [1][2] |

| Vapor Density (air=1) | 5.14 | [5][8] |

| Melting Point | -167.78 °C (-270.00 °F) | [1][2] |

| Boiling Point | -57.75 °C (-71.95 °F) at 760 mmHg | [1][2][5] |

| Vapor Pressure | 1434 kPa at 20 °C | [1][2] |

| Water Solubility | 0.03 g/L at 20 °C (Slightly soluble) | [2][5][8] |

| Octanol/Water Partition Coefficient (log P) | 1.86 | [1][2] |

| Critical Temperature | 66.9 °C (340.08 K) | [2][7] |

| Critical Pressure | 3.956 MPa (39.56 bar) | [2][7] |

| Critical Density | 744.55 kg/m ³ | [7] |

| Ionization Energy | 11.78 eV | [5][9] |

| Ozone Depletion Potential (ODP) | 10 (where CCl3F = 1) | [2] |

| Enthalpy of Formation (ΔfH°gas) | -648.94 kJ/mol | [10] |

Reactivity Profile

Under normal conditions, this compound is chemically stable and relatively inert.[8][9] However, under specific energetic conditions such as high temperatures or ultraviolet radiation, it exhibits significant reactivity.

Thermal Decomposition and Pyrolysis

CBrF3 begins to decompose at temperatures between 400-500 °C.[4] In the presence of hydrogen and oxygen sources, such as during a fire, its thermal decomposition yields toxic and corrosive products.[4] These include hydrogen fluoride (B91410) (HF), hydrogen bromide (HBr), bromine (Br2), and carbonyl halides like carbonyl fluoride and carbonyl bromide.[4][11][12] Pressurized containers of CBrF3 may rupture or explode if exposed to prolonged heat or fire.[5][8]

Atmospheric Photolysis and Ozone Depletion

CBrF3 is predominantly removed from the atmosphere via photolysis by ultraviolet (UV) radiation in the stratosphere, specifically at wavelengths between 200 and 225 nm.[3] This process cleaves the relatively weak Carbon-Bromine bond, releasing a bromine radical (Br•).[13][14] The resulting bromine atom acts as a catalyst in the destruction of ozone (O3), contributing significantly to ozone layer depletion.[13] The atmospheric lifetime of CBrF3 is estimated to be approximately 75 years.[3] Reaction with the hydroxyl radical (OH) in the troposphere is a negligible loss process.[3]

Reactivity with Metals and Other Compounds

CBrF3 can react exothermically with certain metals. It is known to react with aluminum, potentially producing enough heat to melt the metal.[4][5] This reactivity appears to be dependent on the degree of fluorination and vapor pressure.[4][5] Incompatible materials to be avoided include alkaline earth metals, alkalis, and powdered metals such as aluminum, zinc, and beryllium, as they may react or accelerate decomposition.[15]

At elevated temperatures (673-1053 K), CBrF3 reacts with methane (B114726) (CH4) in the gas phase.[16] This reaction significantly increases the conversion of CBrF3 compared to its thermal decomposition alone.[16] The major products of this reaction include fluoroform (CHF3), methyl bromide (CH3Br), and 1,2-difluoroethene (B157984) (C2H2F2), in addition to HBr and HF.[16] CBrF3 also serves as a precursor in organic synthesis for reagents like trifluoromethyltrimethylsilane.[1]

Experimental Protocols: Pyrolysis Toxicity Assessment

Detailed experimental protocols are best sourced from primary scientific literature. However, based on published studies, a general methodology for assessing the inhalation toxicity of CBrF3 pyrolysis products can be outlined.[11][17][18]

Objective: To determine the concentration at which the pyrolysis products of CBrF3 are lethal to 50% of a test population (LC50) over a specified exposure time.

Methodology Outline:

-

Pyrolysis Setup: CBrF3 gas is mixed with air and passed through a high-temperature tube furnace or flame, often at temperatures around 800°C, to induce decomposition.[11][17]

-

Exposure Chamber: The resulting mixture of pyrolysis products and air is directed into a sealed inhalation chamber containing test subjects (e.g., albino rats).[11][17]

-

Concentration Control: The initial concentration of CBrF3 entering the pyrolysis setup is precisely controlled and varied across different experimental groups.[17]

-

Exposure: Animals are exposed to the pyrolysis products for a fixed duration, for example, 15 minutes.[11][17]

-

Product Analysis: The composition of the pyrolysis products (e.g., HF, HBr) is identified and quantified using methods like spectrophotometry and volumetric analysis.[11]

-

Observation: Following exposure, the subjects are observed for a set period (e.g., 14 days) to monitor for signs of toxicity and mortality.[17][18]

-

Data Analysis: The mortality data is statistically analyzed to calculate the LC50 value, expressed in terms of the initial CBrF3 concentration that was pyrolyzed.[11][17]

Safety and Handling

Proper safety precautions are critical when handling CBrF3, especially in its liquefied form.

-

Ventilation: Work should be conducted in a well-ventilated area to prevent the displacement of oxygen and avoid inhalation.[9][15][19] Confined spaces should not be entered without adequate ventilation or a self-contained breathing apparatus (SCBA).[8][19]

-

Personal Protective Equipment (PPE): When handling the liquid, impervious, cold-insulating gloves and chemical splash goggles are necessary to prevent frostbite and eye contact.[4][15] Under normal conditions with adequate ventilation, respiratory protection may not be required, but an SCBA is essential in case of a spill or leak.[8][15]

-

Storage: CBrF3 should be stored in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[8][15] Cylinders must be properly secured.[8]

-

Incompatibilities: Avoid contact with powdered metals (aluminum, zinc), alkalis, and alkaline earth metals.[15]

-

Exposure Effects: Inhalation of high concentrations can act as an asphyxiant and may cause central nervous system effects such as dizziness, confusion, and loss of consciousness.[2][8][12] It may also sensitize the heart muscle to epinephrine-like compounds.[15]

Conclusion

This compound (CBrF3) is a compound with a dual nature. It is remarkably stable and inert under ambient conditions, which made it an excellent fire suppressant. However, under the influence of heat or UV radiation, it becomes highly reactive. Its thermal decomposition produces hazardous acidic and toxic gases, while its atmospheric photolysis generates bromine radicals that catalytically destroy stratospheric ozone. A thorough understanding of its physical properties, reactivity profile, and decomposition pathways is essential for managing its environmental legacy and ensuring safety in any remaining research or specialized applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. acd-ext.gsfc.nasa.gov [acd-ext.gsfc.nasa.gov]

- 4. This compound | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound (CAS 75-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | Gas Encyclopedia Air Liquide [encyclopedia.airliquide.com]

- 8. caspaerospace.com [caspaerospace.com]

- 9. Gas detectors and respiratory protection equipments CBrF3 (R1301 (this compound)), CAS number 75-63-8 [en.gazfinder.com]

- 10. This compound [webbook.nist.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]

- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 14. researchgate.net [researchgate.net]

- 15. refrigerants.com [refrigerants.com]

- 16. Research Portal [researchportal.murdoch.edu.au]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. tandfonline.com [tandfonline.com]

- 19. kiddetechnologies.com [kiddetechnologies.com]

An In-Depth Technical Guide to the Physical Properties of Trifluorobromomethane at STP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trifluorobromomethane (CBrF₃), also known as Halon 1301. The data and methodologies presented herein are curated to support advanced research and development applications. Standard Temperature and Pressure (STP) are defined as 0 °C (273.15 K) and 1 atm.

Core Physical Properties

Trifluorobromomethane is a colorless, non-combustible gas with a slight ethereal odor under standard conditions.[1][2][3][4][5] It is typically shipped as a liquefied compressed gas under its own vapor pressure.[1][4][5] Due to its chemical inertness and high density, it has historically been used in fire suppression systems and as a refrigerant.[6]

Quantitative Data Summary

The physical properties of trifluorobromomethane at or near STP are summarized in the table below. These values are critical for modeling its behavior in various experimental and industrial processes.

| Property | Value | Units | Notes and Citations |

| Molecular Formula | CBrF₃ | - | [2][3][7] |

| Molar Mass | 148.91 | g/mol | [1][2][3][8] |

| Boiling Point | -57.8 | °C | At 1 atm.[6][7][9] |

| Melting Point | -168 | °C | [5][7] |

| Vapor Pressure | >1 | atm | At STP, Trifluorobromomethane is a gas, so its pressure equals the surrounding pressure. The vapor pressure is greater than 1 atm at 20°C.[1][2][3][10] |

| Vapor Density | 5.14 | (Air = 1) | Significantly heavier than air.[1][2][4] |

| Water Solubility | 0.03 | % by weight | Slightly soluble in water.[1][3][11] |

| Appearance | Colorless Gas | - | [1][2][3][4] |

| Odor | Odorless to Slight Ethereal | - | [1][2][5] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical science. The following sections detail the standard methodologies for measuring the key properties of volatile compounds like trifluorobromomethane.

1. Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12][13] For volatile compounds, a simple distillation method is effective.[12][14][15]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

The liquid sample (at least 5 mL) is placed in the distillation flask along with boiling chips.[15]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and enters the condenser.

-

The temperature is recorded when it stabilizes during a steady distillation rate. This constant temperature is the boiling point.[16]

-

The ambient barometric pressure must be recorded, as boiling point is pressure-dependent.[12]

-

2. Melting Point Determination (Capillary Method)

The melting point is the temperature at which a substance transitions from solid to liquid.[17] For crystalline solids, this is typically a sharp, well-defined temperature.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a sealed capillary tube, and a thermometer.[18]

-

Procedure:

-

A small, dry sample of the solidified compound is packed into a capillary tube to a height of 2-3 mm.[18][19]

-

The capillary tube is placed in the heating block of the melting point apparatus.[19]

-

The sample is heated rapidly to about 15 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute for accurate measurement.[19]

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied. A narrow range (0.5-1.0 °C) indicates a pure sample.

-

3. Gas Density Determination (Ideal Gas Law Approximation)

The density of a gas can be determined by measuring the mass of a known volume at a specific temperature and pressure.

-

Apparatus: A gas-tight syringe or a glass bulb of known volume, a milligram balance, and a barometer/manometer.[20][21]

-

Procedure:

-

The mass of an empty, evacuated gas-tight syringe or bulb is accurately measured.[21]

-

The container is filled with trifluorobromomethane at a known temperature and pressure (STP conditions: 0 °C and 1 atm).

-

The filled container is re-weighed to determine the mass of the gas.[21]

-

The density is calculated using the formula: ρ = mass / volume.

-

For real gases, an extrapolation method, where the ratio of density to pressure (ρ/P) is plotted against pressure and extrapolated to zero pressure, can be used to correct for non-ideal behavior.[21]

-

4. Vapor Pressure Determination (Static Method)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The OECD Test Guideline 104 outlines several methods, including the static method.[22][23][24][25]

-

Apparatus: A thermostated sample container connected to a pressure measuring device (manometer) and a vacuum pump.

-

Procedure:

-

A small amount of the sample is placed in the container.

-

The sample is thoroughly degassed to remove any dissolved air, often by repeated freeze-pump-thaw cycles.[26]

-

The container is brought to the desired temperature (e.g., 0 °C) in a thermostat bath, and the system is allowed to reach equilibrium.[26]

-

Once the pressure reading on the manometer stabilizes, the value is recorded as the vapor pressure at that temperature.[26] Measurements should be taken at several temperatures to establish a vapor pressure curve.[22][24]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a volatile compound like trifluorobromomethane.

Caption: Workflow for Physical Property Characterization.

References

- 1. BROMOTRIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. TRIFLUOROBROMOMETHANE | Occupational Safety and Health Administration [osha.gov]

- 3. Trifluorobromomethane [ichapps.com]

- 4. This compound | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 75-63-8 | CAS DataBase [m.chemicalbook.com]

- 6. acs.org [acs.org]

- 7. 75-63-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 9. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 10. nj.gov [nj.gov]

- 11. restoredcdc.org [restoredcdc.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. vernier.com [vernier.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemconnections.org [chemconnections.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Determination of Melting Point [wiredchemist.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. flinnsci.com [flinnsci.com]

- 21. scranton.edu [scranton.edu]

- 22. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Kitaplar [books.google.com.tr]

- 23. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 24. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]

- 25. oecd.org [oecd.org]

- 26. consilab.de [consilab.de]

Discovery and history of Bromotrifluoromethane

An In-depth Technical Guide to the Discovery and History of Bromotrifluoromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, widely known by its industrial designation Halon 1301, is a haloalkane with the chemical formula CBrF₃. First synthesized in the mid-20th century, it became the cornerstone of gaseous fire suppression systems for decades due to its high efficiency and low toxicity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It details the experimental protocols for its synthesis, presents quantitative data in a structured format, and illustrates key processes through diagrams. The guide also discusses the mechanism of its renowned fire-extinguishing action and the subsequent international regulations that led to the phasing out of its production due to its significant environmental impact as an ozone-depleting substance.

Introduction

This compound is a colorless, odorless, non-combustible gas at standard conditions.[1][2] Its journey from a laboratory curiosity to a critical component in fire safety, and its eventual decline due to environmental concerns, offers a compelling case study in the lifecycle of a chemical product. This document aims to provide a detailed technical account of this journey for a scientific audience.

Discovery and History

The synthesis of this compound and other bromofluorocarbons was first reported in 1946 by T. J. Brice, W. H. Pearlson, and J. H. Simons at Pennsylvania State College (now Penn State).[2][3][4][5] Their general method involved the reaction of hydrogen-containing fluorocarbons with molecular bromine at elevated temperatures.

In the late 1940s, a joint venture between the U.S. Army and Purdue University further investigated its properties, leading to its development as a highly effective fire-extinguishing agent.[6] It was commercialized by DuPont in 1954 and introduced as a gaseous fire suppression agent in the 1960s under the trade name Halon 1301.[6]

Its low toxicity and high effectiveness made it the agent of choice for protecting high-value assets where water damage would be catastrophic, such as in mainframe computer rooms, telecommunication centers, museums, aircraft, and military vehicles.[2][3][6][7] The production of Halon 1301 was phased out in developed countries in 1994 under the Montreal Protocol due to its high ozone depletion potential.[2] However, its use continues in critical applications like aviation and military systems, supplied by recycled and reclaimed stocks.[2][8]

Physicochemical Properties

This compound is a stable and relatively inert compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | CBrF₃ |

| Molar Mass | 148.91 g/mol |

| Appearance | Colorless, odorless gas |

| Boiling Point | -57.75 °C |

| Melting Point | -167.78 °C |

| Density (liquid at -58°C) | 1.538 g/cm³ |

| Vapor Pressure (at 20°C) | 1434 kPa |

| Water Solubility (at 20°C) | 0.03 g/L |

| Ozone Depletion Potential (ODP) | 10 (relative to CFC-11) |

| Global Warming Potential (GWP) | 7140 (over 100 years) |

(Data sourced from multiple references)

Synthesis of this compound

Several methods for the synthesis of this compound have been developed over the years. The most common commercial method involves a two-step process starting from chloroform (B151607). Other methods include direct bromination of trifluoromethane (B1200692) and halogen exchange reactions.

Commercial Synthesis from Chloroform

This process involves the fluorination of chloroform to produce trifluoromethane (fluoroform), followed by the bromination of the intermediate.

Step 1: Fluorination of Chloroform Chloroform is reacted with hydrogen fluoride (B91410) to yield trifluoromethane.

CHCl₃ + 3HF → CHF₃ + 3HCl

Step 2: Bromination of Trifluoromethane The resulting trifluoromethane is then reacted with elemental bromine at high temperatures to produce this compound.

CHF₃ + Br₂ → CBrF₃ + HBr

Experimental Protocols

An alternative method for the preparation of this compound involves a zinc-bromide-carbon catalyzed chloride exchange reaction of trifluorochloromethane with hydrogen bromide.[5][6]

Materials:

-

Trifluorochloromethane (CClF₃)

-

Hydrogen bromide (HBr)

-

Zinc bromide (ZnBr₂) on an activated carbon support (catalyst)

-

High-pressure reactor

-

Gas chromatography apparatus for product analysis

Procedure:

-

The catalyst (zinc bromide on activated carbon) is placed in the high-pressure reactor.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen).

-

A mixture of trifluorochloromethane and hydrogen bromide gas is introduced into the reactor.

-

The reactor is heated to the desired reaction temperature (typically in the range of 100-200°C).

-

The reaction is allowed to proceed for a set period, with the pressure monitored.

-

After the reaction is complete, the reactor is cooled, and the gaseous products are collected.

-

The product mixture is analyzed by gas chromatography to determine the yield of this compound.

Synthesis Pathway Diagram

Caption: Commercial synthesis pathway of this compound.

Fire Suppression Mechanism

This compound is a highly effective fire suppressant that acts primarily through a chemical mechanism. It inhibits the chain reaction of combustion.

When introduced to a fire, the C-Br bond, which is weaker than the C-F bonds, breaks, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the key radicals responsible for sustaining the combustion process, such as hydrogen (H•), oxygen (O•), and hydroxyl (OH•) radicals. This catalytic cycle interrupts the fire's chemical chain reaction, leading to rapid extinguishment.

Fire Suppression Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 3. benchchem.com [benchchem.com]

- 4. acs.org [acs.org]

- 5. Buy this compound | 75-63-8 [smolecule.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 75-63-8 | Benchchem [benchchem.com]

- 8. epa.gov [epa.gov]

Spectroscopic Analysis of Bromotrifluoromethane (CBrF3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrifluoromethane (CBrF3), also known as Halon 1301, is a haloalkane with significant historical applications, notably as a fire suppressant. Its unique physicochemical properties, stemming from the presence of both bromine and fluorine atoms, make it a molecule of interest for spectroscopic characterization. This technical guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for CBrF3. The information is presented to be a valuable resource for researchers and professionals in various scientific fields.

Spectroscopic Data

Infrared (IR) Spectroscopy

Table 1: Infrared Absorption Data for CBrF3

| Wavenumber (cm⁻¹) | Assignment |

| 1208 | C-F asymmetric stretch |

| 1101 | C-F symmetric stretch |

| 775 | C-Br stretch |

| 547 | CF3 deformation |

Data sourced from the NIST Chemistry WebBook.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Fragmentation Data for CBrF3 (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 69 | 100 | [CF3]+ |

| 129 | 35 | [CBrF2]+ (⁷⁹Br) |

| 131 | 34 | [CBrF2]+ (⁸¹Br) |

| 50 | 9 | [CF2]+ |

| 79 | 7 | [Br]+ |

| 81 | 7 | [Br]+ |

| 148 | 5 | [CBrF3]+ (⁷⁹Br, M+) |

| 150 | 5 | [CBrF3]+ (⁸¹Br, M+) |

Data sourced from the NIST Chemistry WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the compilation of this guide, specific experimental ¹³C and ¹⁹F NMR data for CBrF3 were not found in the reviewed literature. However, based on established principles of NMR spectroscopy and data for analogous compounds, the expected chemical shift ranges are presented below.

Table 3: Predicted NMR Chemical Shift Ranges for CBrF3

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| ¹³C | 110 - 130 | Quartet | ¹J(C-F) ≈ 250-350 |

| ¹⁹F | -60 to -80 (relative to CFCl₃) | Singlet | - |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase infrared spectrum of CBrF3 to identify its characteristic vibrational modes.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically 10 cm path length) and a mercury-cadmium-telluride (MCT) detector is used.

-

Sample Preparation: Gaseous CBrF3 is introduced into the evacuated gas cell to a pressure of approximately 10-20 torr.

-

Data Acquisition:

-

A background spectrum of the evacuated gas cell is recorded.

-

The sample spectrum is then recorded.

-

The instrument is typically purged with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of at least 1 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of CBrF3 under electron ionization.

Methodology:

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source is utilized.

-

Sample Introduction: Gaseous CBrF3 is introduced into the ion source via a direct inlet system or as the eluent from a gas chromatograph.

-

Ionization: The sample is bombarded with electrons at a standard energy of 70 eV.

-

Data Acquisition:

-

The mass analyzer is scanned over a mass range of m/z 10 to 200.

-

The ion source temperature is maintained at approximately 200-250 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is used to confirm the presence of bromine in the fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C and ¹⁹F NMR spectra of CBrF3 to determine the chemical shifts and coupling constants.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation:

-

For a gaseous sample, CBrF3 can be condensed into a thick-walled NMR tube containing a deuterated solvent (e.g., chloroform-d, acetone-d6) at low temperature. The tube is then sealed.

-

Alternatively, the analysis can be performed in the gas phase using a specialized high-pressure NMR tube.

-

-

Data Acquisition for ¹³C NMR:

-

A standard proton-decoupled ¹³C NMR experiment is performed.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C and the expected quartet splitting from the three fluorine atoms.

-

-

Data Acquisition for ¹⁹F NMR:

-

A standard ¹⁹F NMR experiment is performed.

-

A reference standard, such as CFCl₃, is used either internally or externally to calibrate the chemical shift scale to 0 ppm.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of CBrF3.

Caption: Logical workflow for the spectroscopic analysis and structural confirmation of CBrF3.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data and protocols are intended to aid researchers in the identification and characterization of this and similar halogenated compounds.

An In-depth Technical Guide on the Thermodynamic Properties of Bromotrifluoromethane (CBrF3) Gas

Introduction

Bromotrifluoromethane, chemically designated as CBrF3, is a colorless, odorless, and non-combustible gas at standard conditions.[1][2][3] Commonly known by trade names such as Halon 1301 or Freon 13B1, it is an organic halide that was historically used as an effective gaseous fire suppression agent, particularly in environments with valuable assets like aircraft, mainframe computers, and telecommunication centers where water-based suppressants would cause damage.[4][5][6] Although its production and use have been curtailed under the Montreal Protocol due to its ozone-depleting potential, a thorough understanding of its thermodynamic properties remains crucial for managing existing systems, for academic research, and for developing safe and effective alternatives.[1][6] This guide provides a comprehensive overview of the key thermodynamic properties of CBrF3 gas, detailed experimental protocols for their measurement, and logical workflows for these procedures.

Core Physical and Thermodynamic Properties

The thermodynamic behavior of this compound is defined by its phase transitions, critical parameters, and transport properties. These values are essential for modeling its behavior in various applications.

General Properties and Phase Transition Parameters

The fundamental physical and phase transition data for CBrF3 are summarized below. These parameters define the conditions under which it exists as a solid, liquid, or gas.

| Property | Value | Units |

| Molar Mass | 148.910 | g/mol |

| Boiling Point (at 1.013 bar) | -57.89 | °C |

| Melting Point | -168.00 | °C |

| Triple Point Temperature | -168.00 | °C |

| Triple Point Pressure | 8.561 x 10⁻⁶ | bar |

| Critical Temperature | 67.00 | °C |

| Critical Pressure | 39.7 | bar |

| Critical Density | 744.55 | kg/m ³ |

| Latent Heat of Vaporization (at boiling point) | 116.692 | kJ/kg |

Data sourced from references[1][7].

Temperature-Dependent Properties of CBrF3 Gas

The transport properties of CBrF3 gas, such as vapor pressure, viscosity, and thermal conductivity, vary significantly with temperature.

Table 1: Vapor Pressure of this compound [7]

| Temperature (°C) | Vapor Pressure (bar) |

| 0 | 8.481 |

| 15 | 12.677 |

| 25 | 16.203 |

Table 2: Viscosity of this compound Gas [7]

| Temperature (°C) | Viscosity (Poise) |

| 0 | 1.4321 x 10⁻⁴ |

| 15 | 1.5059 x 10⁻⁴ |

| 25 | 1.5545 x 10⁻⁴ |

Table 3: Thermal Conductivity of this compound Gas [7]

| Temperature (°C) | Thermal Conductivity (mW/(m·K)) |

| 0 | 8.564 |

| 15 | 9.309 |

| 25 | 9.815 |

Table 4: Specific Heat Capacity of this compound [2]

| Phase | Temperature (°C) | Pressure (atm) | Specific Heat Capacity (cal/g) |

| Liquid | 25 | - | 0.208 |

| Vapor | 25 | 1 | 0.112 |

Experimental Protocols for Property Determination

The accurate measurement of thermodynamic properties requires precise and well-established experimental methodologies. The following sections detail the protocols for determining key properties of gases like CBrF3.

Measurement of Thermal Conductivity

The thermal conductivity of a gas can be measured using several techniques, including steady-state and transient methods.[8][9] A common approach involves a thermal conductivity detector (katharometer) that utilizes a Wheatstone bridge circuit.

Principle: This method compares the thermal conductivity of a sample gas to a reference gas.[10] The detector contains four matched filaments (thermistors). Two are exposed to the reference gas (e.g., nitrogen) and two to the sample gas.[10] A constant current heats the filaments. The rate at which heat is dissipated from the filaments depends on the thermal conductivity of the surrounding gas. A higher thermal conductivity gas cools the filaments more effectively, causing a change in their electrical resistance. This resistance change unbalances the Wheatstone bridge, generating a voltage signal proportional to the thermal conductivity difference.[10]

Methodology:

-

Calibration: The system is first calibrated using a reference gas of known thermal conductivity. The reference gas is passed over all four filaments to balance the bridge (V_out = 0).[10]

-

Sample Introduction: The this compound gas sample is introduced into the sample cell, flowing over two of the filaments.

-

Measurement: The constant current source heats the filaments. The difference in heat dissipation between the sample and reference filaments causes a change in resistance.

-

Data Acquisition: The resulting voltage difference across the bridge is measured. This voltage is correlated to the thermal conductivity of the sample gas using the prior calibration.

-

Temperature Control: The entire sensor assembly is maintained at a constant temperature to prevent fluctuations from affecting the resistance measurements.

References

- 1. Buy this compound | 75-63-8 [smolecule.com]

- 2. This compound | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound [chemeurope.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 8. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

- 9. ijisrt.com [ijisrt.com]

- 10. industrialphysics.com [industrialphysics.com]

An In-depth Technical Guide to the Solubility of Bromotrifluoromethane (CBrF3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrifluoromethane (CBrF3), also known as Halon 1301, is a synthetic gaseous halocarbon. Historically, it was widely used as a highly effective fire suppressant and refrigerant. Due to its impact on the ozone layer, its production and use have been significantly curtailed under the Montreal Protocol. However, understanding its physical and chemical properties, including its solubility in various solvents, remains crucial for environmental fate modeling, toxicological studies, and potential niche applications in research and synthesis. This technical guide provides a comprehensive overview of the solubility of CBrF3 in both inorganic and organic solvents, details relevant experimental methodologies, and presents a logical framework for understanding the factors governing its solubility.

Core Concepts in CBrF3 Solubility

The solubility of CBrF3 is governed by its molecular structure and the resulting intermolecular forces. Key characteristics influencing its solubility include:

-

Polarity: CBrF3 possesses a significant dipole moment due to the high electronegativity of the fluorine atoms and the presence of the bromine atom, making it a polar molecule.[1]

-

Hydrophobicity: Despite its polarity, the trifluoromethyl group imparts a degree of hydrophobicity, which can limit its solubility in highly polar solvents such as water.[1]

-

Intermolecular Forces: As a gas under standard conditions, the dissolution of CBrF3 in a liquid solvent involves overcoming the kinetic energy of the gas molecules and establishing solute-solvent interactions. These interactions are primarily dipole-dipole forces and London dispersion forces.

Quantitative Solubility Data

Quantitative data on the solubility of CBrF3 in a wide range of organic solvents is not extensively available in publicly accessible literature. The existing data primarily focuses on its solubility in water and its qualitative behavior in some organic solvents.

Solubility in Inorganic Solvents

The most well-documented inorganic solvent for CBrF3 is water.

| Solvent | Formula | Temperature (°C) | Solubility |

| Water | H₂O | 20-25 | 0.03% (w/w)[2][3] |

| ≈ 0.3 g/L |

Table 1: Quantitative Solubility of CBrF3 in Water.

Solubility in Organic Solvents

While precise quantitative data is scarce, qualitative descriptions and some specific data points are available.

| Solvent | Formula | Solubility | Notes |

| Chloroform | CHCl₃ | Soluble | No quantitative value found. |

| Chlorinated Hydrocarbons | Various | Generally Soluble | CBrF3 is reported to be soluble in many chlorinated hydrocarbons. |

| Polar Organic Solvents | Alcohols, Ketones, Ethers | More Soluble | Tends to be more soluble in these than in nonpolar solvents.[1] |

| Nonpolar Organic Solvents | e.g., Hexane, Toluene | Less Soluble | Expected to have lower solubility compared to polar organic solvents. |

Table 2: Qualitative and Specific Solubility of CBrF3 in Organic Solvents.

Experimental Protocols for Determining Gas Solubility

While specific experimental protocols for determining the solubility of CBrF3 were not found in the reviewed literature, several general methods are commonly employed for measuring the solubility of gases in liquids. These methods can be adapted for CBrF3.

Volumetric Method

This classic method involves bringing a known volume of the gas into contact with a known volume of the degassed solvent in a thermostated vessel at a constant pressure.

Methodology:

-

Degassing the Solvent: The solvent is first degassed to remove any dissolved air, typically by vacuum, sonication, or sparging with an inert gas.

-

Introduction of Gas and Liquid: A precisely measured volume of the degassed liquid is introduced into a gas burette or a similar calibrated vessel. A known volume of CBrF3 gas is then introduced into the vessel.

-

Equilibration: The gas and liquid are brought to equilibrium by vigorous shaking or stirring. The temperature of the system is maintained at a constant value using a water bath.

-

Volume Measurement: Once equilibrium is reached (i.e., no further change in volume is observed), the final volume of the gas is measured.

-

Calculation: The volume of gas dissolved is determined by the difference between the initial and final gas volumes, corrected for the vapor pressure of the solvent. The solubility can then be expressed in various units, such as mole fraction or Bunsen coefficient.

Gas Chromatography (GC) Method

Gas chromatography offers a rapid and sensitive method for determining gas solubility.

Methodology:

-

Equilibration: A known volume of the solvent is placed in a sealed vial, and a known amount of CBrF3 is introduced into the headspace. The vial is then equilibrated at a constant temperature with agitation.

-

Headspace Analysis: A sample of the headspace gas is withdrawn using a gas-tight syringe and injected into a gas chromatograph.

-

Concentration Determination: The concentration of CBrF3 in the headspace is determined by comparing the peak area to a calibration curve.

-

Calculation: The amount of CBrF3 dissolved in the liquid phase is calculated by mass balance, knowing the initial amount of gas introduced and the concentration in the headspace. The solubility is then calculated.

Gravimetric Method

This method involves directly measuring the mass of the absorbed gas.

Methodology:

-

Sorption Cell: A known mass of the solvent is placed in a high-pressure sorption cell.

-

Gas Introduction: CBrF3 is introduced into the cell at a specific pressure.

-

Mass Measurement: The increase in mass of the solvent due to the dissolved gas is measured using a sensitive microbalance.

-

Equilibrium: The measurement is taken after the system has reached equilibrium, indicated by a stable mass reading.

-

Calculation: The solubility is calculated directly from the mass of dissolved gas and the mass of the solvent.

Factors Influencing CBrF3 Solubility

The solubility of CBrF3 is a multifactorial property. The following diagram illustrates the key factors and their relationships.

A diagram illustrating the interplay of factors that determine the solubility of CBrF3.

Explanation of Factors:

-

Solute Properties (CBrF3):

-

Polarity: As a polar molecule, CBrF3 will generally have higher solubility in polar solvents due to favorable dipole-dipole interactions.

-

Molecular Size and Shape: The size of the CBrF3 molecule affects the energy required to create a cavity in the solvent.

-